Selectivity Advantage: AC1903 Does Not Inhibit TRPC4 or TRPC6 at Concentrations That Fully Block TRPC5
AC1903 demonstrates high selectivity for TRPC5 over the closely related channels TRPC4 and TRPC6. In whole-cell patch-clamp experiments using HEK-293 cells expressing individual TRPC channels, AC1903 blocked riluzole-activated TRPC5 currents but failed to block carbachol-induced TRPC4 or OAG-induced TRPC6 currents even at concentrations up to 100 µM [1]. This contrasts with the dual TRPC4/5 inhibitor ML204, which exhibits only 9-fold selectivity for TRPC4 over TRPC5 and effectively inhibits both channels at similar concentrations [2].
| Evidence Dimension | Selectivity profile (inhibition of TRPC4 and TRPC6 at concentrations up to 100 µM) |
|---|---|
| Target Compound Data | No inhibition of TRPC4 or TRPC6 currents at up to 100 µM |
| Comparator Or Baseline | ML204 inhibits TRPC4 with IC50 = 0.96 µM and TRPC5 with 9-fold lower potency |
| Quantified Difference | AC1903 shows >6.8-fold selectivity window vs. TRPC4 (IC50 >100 µM vs. TRPC5 IC50 ~14.7 µM), whereas ML204 exhibits only 9-fold selectivity and acts as a dual inhibitor |
| Conditions | Whole-cell patch-clamp electrophysiology in HEK-293 cells heterologously expressing human TRPC4, TRPC5, or TRPC6 |
Why This Matters
For studies requiring unambiguous attribution of effects to TRPC5 rather than TRPC4 or TRPC6, AC1903 provides a clean pharmacological tool that eliminates confounding channel cross-reactivity.
- [1] Zhou Y, Castonguay P, Sidhom EH, Clark AR, Dvela-Levitt M, Kim S, et al. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Science. 2017 Dec 8;358(6368):1332-1336. Figure 2B and Figure S5. doi: 10.1126/science.aal4178. PMID: 29217578. View Source
- [2] Miller M, Shi J, Zhu Y, Kustov M, Tian JB, Stevens A, et al. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels. Journal of Biological Chemistry. 2011;286(38):33436-33446. doi: 10.1074/jbc.M111.274167. View Source
